molecular formula C21H24N2O2S B7834904 3-(2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)BUTAN-2-ONE

3-(2-{[2-(3,5-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)BUTAN-2-ONE

Cat. No.: B7834904
M. Wt: 368.5 g/mol
InChI Key: FPZZKNNAUNLEBR-UHFFFAOYSA-N
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Description

3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one is a complex organic compound that features a benzodiazole ring, a phenoxyethyl group, and a butanone moiety

Properties

IUPAC Name

3-[2-[2-(3,5-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-14-11-15(2)13-18(12-14)25-9-10-26-21-22-19-7-5-6-8-20(19)23(21)16(3)17(4)24/h5-8,11-13,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZZKNNAUNLEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCSC2=NC3=CC=CC=C3N2C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with 2-(3,5-dimethylphenoxy)ethyl halide.

    Introduction of the Butanone Moiety: The final step involves the addition of the butanone group through a reaction with a suitable butanone derivative, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents on the phenoxyethyl group.

Scientific Research Applications

3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(1-piperidinyl)ethanone
  • 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone

Uniqueness

3-(2-{[2-(3,5-Dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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